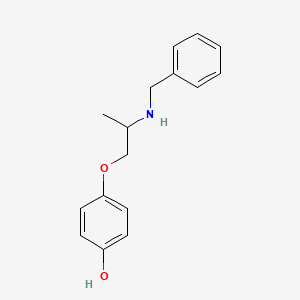
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the cyclohexane ring, and a carboxylic acid group at the 1 position. The stereochemistry of the compound is specified by the (1R,3S,4R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid typically involves the fluorination of cyclohexane derivatives followed by carboxylation. One common method is the selective fluorination of cyclohexane using electrophilic fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The carboxylic acid group can then be introduced through carboxylation reactions, such as the reaction of the fluorinated cyclohexane with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired stereochemistry and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of materials with specific properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or van der Waals interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluorocyclohexane-1-carboxylic Acid: Lacks the specific stereochemistry of (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid.
3,4-Difluorocyclohexane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
3,4-Difluorocyclohexane-1-amine: Contains an amino group instead of a carboxylic acid group.
Uniqueness
The unique stereochemistry of this compound distinguishes it from other similar compounds. This specific configuration can result in different biological activities and interactions compared to its stereoisomers or analogs.
Propiedades
IUPAC Name |
(1R,3S,4R)-3,4-difluorocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6H,1-3H2,(H,10,11)/t4-,5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACODYIZFZMALSQ-PBXRRBTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C[C@@H]1C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
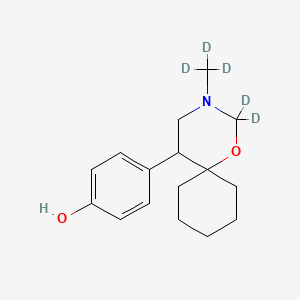
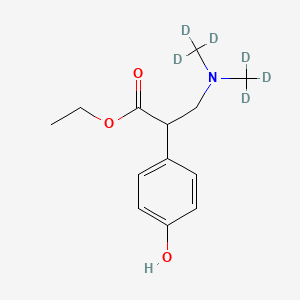
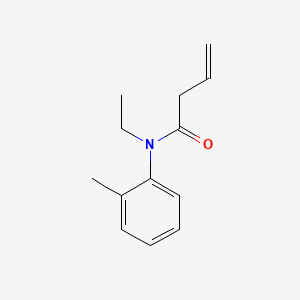

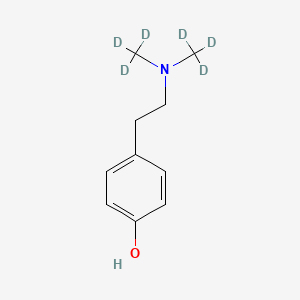
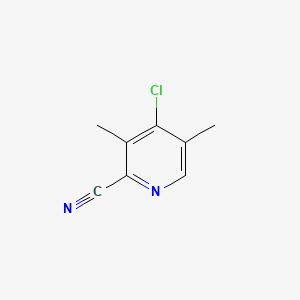
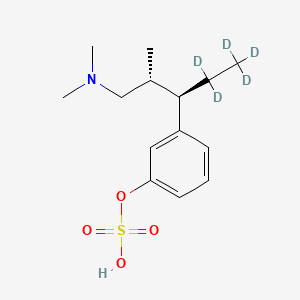
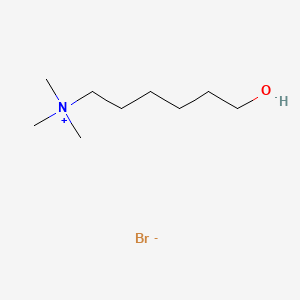
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
